AOA ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminooxyacetic acid acetate, commonly referred to as AOA acetate, is a chemical compound known for its inhibitory effects on various enzymes. It is a derivative of aminooxyacetic acid, which is characterized by the presence of an aminooxy group attached to an acetic acid moiety. This compound has garnered significant interest in scientific research due to its ability to modulate biochemical pathways, particularly those involving gamma-aminobutyric acid (GABA) and pyridoxal phosphate-dependent enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxyacetic acid acetate can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with chloroacetic acid, followed by esterification with acetic anhydride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of aminooxyacetic acid acetate often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Aminooxyacetic acid acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions with aldehydes or ketones in the presence of catalysts like aniline or phenylenediamine.
Major Products Formed
Oximes: Formed through the reaction with carbonyl compounds.
Amino Alcohols: Resulting from reduction reactions.
Various Derivatives: Depending on the specific substitution reactions.
Scientific Research Applications
Aminooxyacetic acid acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and other derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly those related to GABA metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as Huntington’s disease and tinnitus.
Industry: Utilized in the production of various chemical intermediates and as a tool in biochemical research
Mechanism of Action
Aminooxyacetic acid acetate exerts its effects primarily through the inhibition of pyridoxal phosphate-dependent enzymes. It forms stable complexes with these enzymes by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, leading to the formation of oxime-type complexes. This inhibition affects various biochemical pathways, including the malate-aspartate shuttle and GABA metabolism .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: Shares the aminooxy functional group but lacks the acetic acid moiety.
Carboxymethoxylamine: Another derivative of hydroxylamine with similar inhibitory properties.
Oxaloacetic Acid: Involved in similar biochemical pathways but differs in structure and function
Uniqueness
Aminooxyacetic acid acetate is unique due to its specific inhibitory effects on pyridoxal phosphate-dependent enzymes and its ability to modulate GABA levels in tissues. This makes it a valuable tool in both biochemical research and potential therapeutic applications .
Properties
CAS No. |
188923-21-9 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
0 |
Synonyms |
AOA ACETATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.